molecular formula C23H22ClN5O3S B2936065 6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1243093-64-2

6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2936065
CAS No.: 1243093-64-2
M. Wt: 483.97
InChI Key: LMIGJKATAUDQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H22ClN5O3S and its molecular weight is 483.97. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

A study on pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones, which share structural similarity, reported their synthesis and antiproliferative evaluation. These compounds exhibited significant activity against human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines, indicating potential applications in cancer research and treatment strategies. The antiproliferative effects were both structural and concentration-dependent, highlighting the importance of molecular design in developing therapeutic agents (Atapour-Mashhad et al., 2017).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives, including 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Among these compounds, some exhibited higher anticancer activity compared to doxorubicin, a reference drug. This suggests their potential as leads for the development of new antimicrobial and anticancer therapies (Hafez et al., 2016).

Antioxidant Activity

Research into thieno[2,3-d]pyrimidine derivatives tagged with 1,3,4-oxadiazole revealed compounds with significant in vitro antioxidant activity. The study demonstrated that the structural incorporation of electron-donating and electron-withdrawing groups significantly impacts the radical scavenging capabilities of these compounds, suggesting their potential utility in mitigating oxidative stress-related conditions (Kotaiah et al., 2012).

Properties

IUPAC Name

6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O3S/c1-13-6-8-28(9-7-13)17(30)11-29-12-25-22-18(23(29)31)14(2)19(33-22)21-26-20(27-32-21)15-4-3-5-16(24)10-15/h3-5,10,12-13H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIGJKATAUDQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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